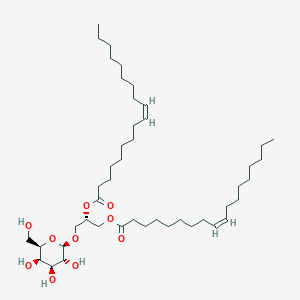

1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

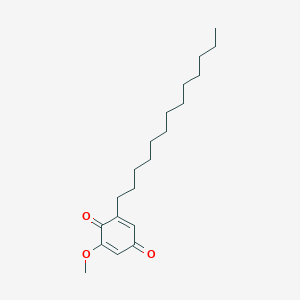

1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are both oleoyl. It is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol and a 1,2-dioleoyl-3-beta-D-galactosylglycerol.

Scientific Research Applications

Antiviral Properties

1,2-Dioleoyl-3-beta-D-galactosyl-sn-glycerol has been studied for its potential antiviral properties. Synthesized monoglycosyl diglycerides, similar in structure to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol, showed inhibitory effects on herpes simplex virus types 1 and 2. The structure-activity relationship studies indicated that the fatty acyl moieties significantly influence the inhibitory action, with higher activity observed as the acyl groups became more olefinic. Moreover, the sugar moiety played a crucial role in the anti-HSV action, but the type of sugar (glucose or galactose) did not significantly affect the activity (Janwitayanuchit et al., 2003).

Metabolic Influence

The compound's metabolic influence has been explored, particularly its impact on chylomicron metabolism. A study involving a series of 1,2-dioleoyl-3-(saturated)acyl-sn-glycerols, where the fatty acid esterified at the 3-position varied from 14 to 24 carbons, revealed that chylomicrons obtained after feeding triacylglycerols with all sn-3 fatty acid of chain length greater than 20 carbons were under-represented, possibly due to poorer digestion by lipases, or poorer absorption by the intestine (Redgrave et al., 1988).

Phase Behavior

The phase behavior of glycolipids structurally related to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol has been a subject of research. Studies have shown that these glycolipids exhibit unique phase sequences, metastable behavior, transition temperatures, and enthalpies, influenced by the stereochemistry of their glycerol backbone and the nature of their acyl chains (Kuttenreich et al., 1993).

Antioxidant Potential

Research on novel conjugates of 1,3-diacylglycerol and lipoic acid, which are structurally related to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol, revealed that these hybrid molecules possess potentially synergistic and/or additive effects against obesity, overweight, and related metabolic syndromes. These conjugates demonstrated high in vitro free radical scavenging capacity, highlighting their antioxidant potential (Madawala et al., 2011).

properties

Product Name |

1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol |

|---|---|

Molecular Formula |

C45H82O10 |

Molecular Weight |

783.1 g/mol |

IUPAC Name |

[(2S)-2-[(Z)-octadec-9-enoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39,42-46,49-51H,3-16,21-37H2,1-2H3/b19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 |

InChI Key |

FYKCSQSTKDUTFT-KMILUJHCSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)